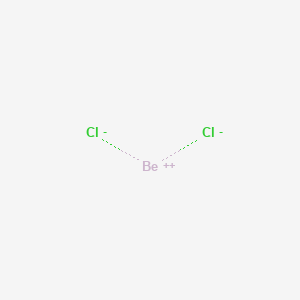

Beryllium chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beryllium chloride is an inorganic compound with the chemical formula BeCl₂. It is a colorless, hygroscopic solid that dissolves well in many polar solvents. This compound is known for its similarities to aluminum chloride due to the diagonal relationship between beryllium and aluminum in the periodic table .

Synthetic Routes and Reaction Conditions:

- this compound can be synthesized by reacting beryllium metal with chlorine gas at high temperatures (around 250°C):

Direct Chlorination: Be+Cl2→BeCl2

Another method involves the carbothermal reduction of beryllium oxide in the presence of chlorine gas at temperatures between 700-900°C:Carbothermal Reduction: BeO+Cl2+C→BeCl2+CO

Beryllium can also react with hydrogen chloride gas to form this compound:Reaction with Hydrogen Chloride: Be+2HCl→BeCl2+H2

Industrial Production Methods:

Reflux Method:

Types of Reactions:

- this compound can undergo substitution reactions with various reagents. For example, it reacts with silver nitrate to form beryllium nitrate and silver chloride:

Substitution Reactions: BeCl2+2AgNO3→Be(NO3)2+2AgCl

Common Reagents and Conditions:

Silver Nitrate: Used in substitution reactions to form beryllium nitrate.

Hydrogen Chloride: Used in the preparation of this compound from beryllium metal.

Major Products:

Beryllium Nitrate: Formed from the reaction with silver nitrate.

Hydrogen Gas: Formed during the reaction with hydrogen chloride.

科学研究应用

Beryllium chloride has several applications in scientific research and industry:

Catalyst: It is used as a catalyst in organic synthesis reactions.

Reagent: Employed as a reagent in laboratory experiments.

Electrolytes: Used as a component in electrolytes for batteries.

Production of Beryllium Metal: Primarily used in the production of beryllium metal, which is lightweight and has excellent thermal and electrical conductivity.

作用机制

The mechanism of action of beryllium chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biomolecules, potentially leading to biological effects. For example, beryllium ions can inhibit cyclin-dependent kinases, preventing the phosphorylation of the protein Rb and thereby affecting the activation of the E2F transcription factor .

相似化合物的比较

- Beryllium Fluoride (BeF₂)

- Beryllium Bromide (BeBr₂)

- Beryllium Iodide (BeI₂)

Comparison:

- Beryllium Fluoride: Similar to beryllium chloride in terms of hygroscopic nature and solubility in polar solvents. it has different reactivity and applications.

- Beryllium Bromide and Iodide: These compounds share similar structural properties with this compound but differ in their reactivity and specific uses due to the nature of the halide ions involved .

This compound stands out due to its unique combination of properties, making it valuable in various industrial and research applications.

属性

CAS 编号 |

7787-47-5 |

|---|---|

分子式 |

BeCl2 |

分子量 |

79.92 g/mol |

IUPAC 名称 |

beryllium;dichloride |

InChI |

InChI=1S/Be.2ClH/h;2*1H/q+2;;/p-2 |

InChI 键 |

LWBPNIJBHRISSS-UHFFFAOYSA-L |

杂质 |

Beryllium chloride-purities: 97-99.5%; impurities (mg/kg): Al, 50; Fe, 100; Si, 30; Cd, 10; Ni, 120; Cu, 10; Co, 10; Zn, 10; Cr, 10; Mn, 10; Mg, 150. |

SMILES |

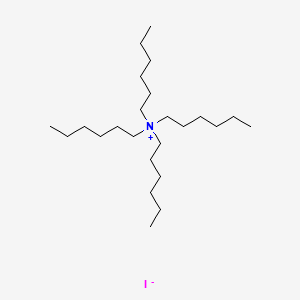

[Be+2].[Cl-].[Cl-] |

规范 SMILES |

[Be+2].[Cl-].[Cl-] |

沸点 |

968 °F at 760 mm Hg (sublimes) (USCG, 1999) 482 °C |

颜色/形态 |

White-yellow orthorhombic crystals White to faintly yellow, orthorhombic crystals or crystalline mass Colorless, deliquescent needles or orthorhombic crystals Crystallizes in asbestos-like matted needles |

密度 |

1.9 at 77 °F (USCG, 1999) 1.90 g/cu cm 1.9 g/cm³ |

熔点 |

824 °F (USCG, 1999) 415 °C 399 °C |

Key on ui other cas no. |

7787-47-5 |

物理描述 |

Beryllium chloride is a white to green solid with a sharp odor. (USCG, 1999) COLOURLESS-TO-YELLOW CRYSTALS. |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

溶解度 |

In water, 71.5 g/100 g water at 25 °C Very soluble in water with evolution of heat Soluble in ethanol, ethyl ether, pyridene; insoluble in benzene, toluene Soluble in carbon disulfide Solubility in water, g/100ml at 25 °C: 71,5 |

同义词 |

eryllium chloride beryllium chloride ((7)BeCl2) |

蒸汽压力 |

1 mm Hg at 291 °C (sublimes) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。